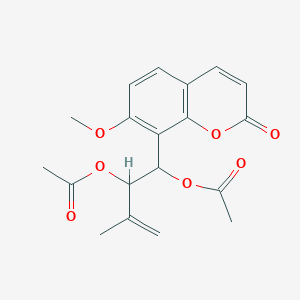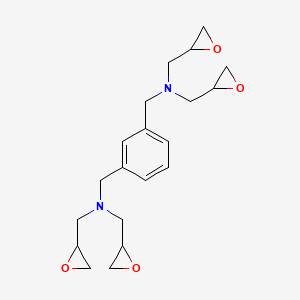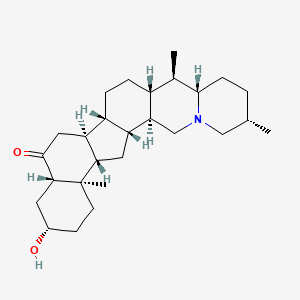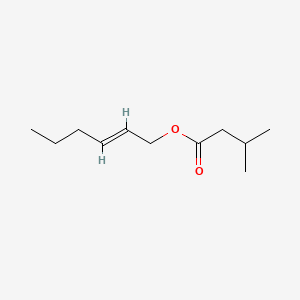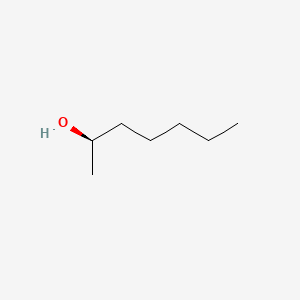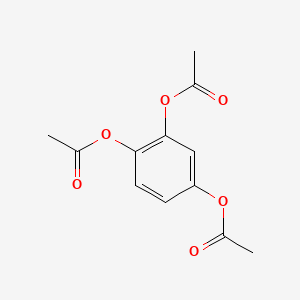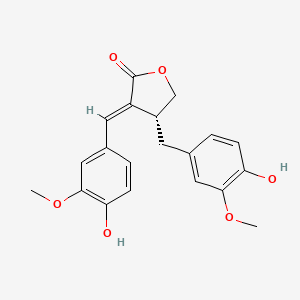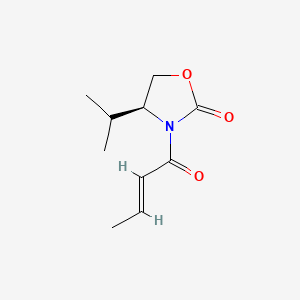
(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE is a chiral oxazolidinone derivative. This compound is notable for its utility in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. Its structure includes an oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and a butenoyl group, which is an unsaturated acyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE typically involves the reaction of an appropriate oxazolidinone precursor with a butenoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which is crucial for maintaining the stereochemical integrity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the butenoyl group to a butyl group.
Substitution: The oxazolidinone ring can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with higher oxidation states, while reduction may produce saturated oxazolidinone compounds.
Aplicaciones Científicas De Investigación
(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE involves its role as a chiral auxiliary The oxazolidinone ring provides a rigid framework that facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-Benzyl-2-oxazolidinone: Another chiral oxazolidinone derivative used in asymmetric synthesis.
(4S)-4-Isopropyl-2-oxazolidinone: Similar in structure but with different substituents on the oxazolidinone ring.
Uniqueness
(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE is unique due to its specific combination of a butenoyl group and an oxazolidinone ring, which provides distinct reactivity and stereochemical properties. This makes it particularly useful in the synthesis of complex chiral molecules.
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
(4S)-3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H15NO3/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h4-5,7-8H,6H2,1-3H3/b5-4+/t8-/m1/s1 |
Clave InChI |
YZRHIMNEVFYTAJ-WTSVBCDHSA-N |
SMILES |
CC=CC(=O)N1C(COC1=O)C(C)C |
SMILES isomérico |
C/C=C/C(=O)N1[C@H](COC1=O)C(C)C |
SMILES canónico |
CC=CC(=O)N1C(COC1=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


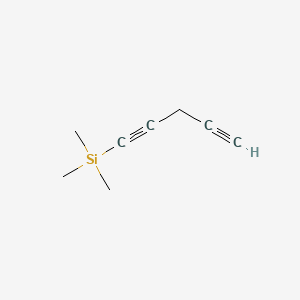
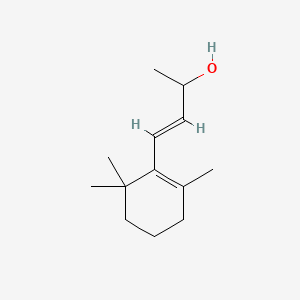
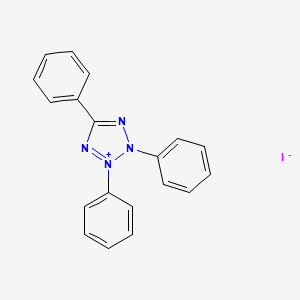
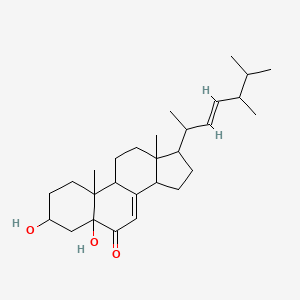
![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)
